molecular formula C27H44O3 B1678470 Paricalcitol CAS No. 131918-61-1

Paricalcitol

Numéro de catalogue: B1678470
Numéro CAS: 131918-61-1
Poids moléculaire: 416.6 g/mol
Clé InChI: BPKAHTKRCLCHEA-UBFJEZKGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Paricalcitol is a synthetic, biologically active vitamin D analog . The primary target of this compound is the Vitamin D Receptor (VDR) . The VDR is present in various tissues in the body, including the kidney, parathyroid gland, intestine, and bone . The activation of VDR plays a crucial role in regulating parathyroid hormone levels .

Mode of Action

This compound’s biological actions are mediated through its binding to the VDR . This binding results in the selective activation of vitamin D responsive pathways . As an agonist at the VDR, this compound lowers parathyroid hormone levels in the blood .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress oxidative stress and inflammation via the Nrf2/HO-1 signaling pathway . Additionally, it has been found to regulate the VEGF/VEGFR2 pathway , which is associated with endothelial toxicity in chronic kidney disease . Furthermore, this compound can stimulate the secretion of calcitonin, thereby improving bone tissue reconstruction and inhibiting the calcification of peripheral tissues such as blood vessels .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 72% , and it is 99.8% protein-bound . This compound is metabolized in the liver , and it has an elimination half-life of 14-20 hours . It is excreted primarily in the feces (74%), with a smaller amount excreted in the urine (16%) .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to significantly improve renal function in mice and reduce inflammatory cell infiltration and mitochondrial damage in renal tissue . This compound also suppresses the stress response to guidewire-induced endothelial cell injury . Moreover, it has a renoprotective effect by decreasing renal oxidative injury and inflammation through Nrf2/HO-1 signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the source of vitamin D in the body, which comes from synthesis in the skin and from dietary intake, can affect the action of this compound . Additionally, certain drugs that inhibit the cytochrome P450 3A enzyme, such as ketoconazole, can affect the dosing of this compound .

Applications De Recherche Scientifique

Management of Secondary Hyperparathyroidism

Clinical Efficacy
Paricalcitol effectively lowers intact parathyroid hormone levels in patients with chronic kidney disease. A meta-analysis indicated that this compound treatment resulted in a significant reduction in intact parathyroid hormone levels compared to placebo, with a pooled risk ratio of 6.97 (95% CI: 5.27–9.23) . In long-term studies involving end-stage renal disease patients on hemodialysis, this compound demonstrated rapid suppression of intact parathyroid hormone levels, achieving target ranges within months without significantly altering calcium or phosphorus levels .

Case Study Example
In a multicenter study involving 164 patients with end-stage renal disease, this compound was administered at varying doses. The mean intact parathyroid hormone level decreased from 628.3 pg/ml at baseline to 295.3 pg/ml by month five, demonstrating its effectiveness in managing secondary hyperparathyroidism .

Cardiovascular Health

Impact on Left Ventricular Hypertrophy
this compound has been shown to mitigate left ventricular hypertrophy in patients with chronic kidney disease. Studies indicate that it promotes calcium absorption and stimulates calcitonin secretion, which may contribute to improved cardiac function . In animal models, this compound treatment significantly slowed the progression of left ventricular hypertrophy .

Clinical Findings
Research has indicated that this compound may reduce cardiovascular events in patients undergoing dialysis by improving vascular health and reducing arterial stiffness . The drug's ability to regulate calcium and phosphorus metabolism is critical in preventing cardiovascular complications associated with chronic kidney disease.

Cancer Therapy

Adjuvant Treatment in Pancreatic Cancer
Recent studies have explored the role of this compound as an adjunct therapy in cancer treatment, particularly for pancreatic ductal adenocarcinoma (PDAC). In a clinical trial involving patients receiving gemcitabine-based chemotherapy, the addition of this compound showed limited clinical benefit but was generally well tolerated . The overall response rate was low; however, some patients experienced stable disease for a duration of 1.6 months after treatment initiation .

Mechanistic Insights
Preclinical evidence suggests that vitamin D analogs like this compound may reduce tumor progression through modulation of immune responses and inhibition of myeloid-derived suppressor cells . Further studies are ongoing to better understand its potential role in oncology.

Metabolic Bone Disease

Effectiveness in Osteoporosis and Osteopenia
this compound has been investigated for its potential benefits in treating osteoporosis and osteopenia due to its ability to regulate calcium homeostasis and promote bone health. Clinical trials have shown that it can effectively increase bone mineral density while minimizing the risk of hypercalcemia .

Summary Table of Clinical Applications

Application AreaKey FindingsReferences
Secondary HyperparathyroidismSignificant reduction in intact parathyroid hormone levels; effective in hemodialysis patients
Cardiovascular HealthMitigates left ventricular hypertrophy; improves vascular health
Cancer TherapyLimited benefit as adjunct therapy in pancreatic cancer; well tolerated
Metabolic Bone DiseaseIncreases bone mineral density; minimizes hypercalcemia risk

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Paricalcitol peut être synthétisé par un procédé chimique en plusieurs étapes. Une méthode utilise la nandrolone comme matière première, suivie d'une série de réactions, notamment l'oxydation, la réaction de Wittig, la protection des hydroxyles, la bromation, le réarrangement, la déshydrobromation, l'addition, l'oxydation, la réduction, la déprotection des hydroxyles et l'ouverture du cycle .

Méthodes de Production Industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant les voies chimiques susmentionnées. Le procédé est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le Paricalcitol subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits : Le principal produit de ces réactions est le this compound, avec des composés intermédiaires formés à différents stades de la synthèse .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant au récepteur de la vitamine D (VDR), ce qui entraîne l'activation sélective des voies de réponse à la vitamine D . Cette liaison inhibe la synthèse et la sécrétion de l'hormone parathyroïdienne, réduisant ainsi ses taux dans le sang . Les cibles moléculaires comprennent le VDR et les voies impliquées dans le métabolisme du calcium et du phosphore .

Composés Similaires :

Comparaison :

La capacité unique du this compound à activer sélectivement les voies de la vitamine D tout en minimisant les effets indésirables en fait un agent thérapeutique précieux dans la prise en charge de l'hyperparathyroïdie secondaire.

Comparaison Avec Des Composés Similaires

Comparison:

This compound’s unique ability to selectively activate vitamin D pathways while minimizing adverse effects makes it a valuable therapeutic agent in the management of secondary hyperparathyroidism.

Activité Biologique

Paricalcitol is a synthetic analog of vitamin D, specifically designed to manage secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) and other conditions. This article delves into the biological activities of this compound, its mechanisms of action, efficacy in various patient populations, and relevant case studies and research findings.

This compound exerts its biological effects primarily through the vitamin D receptor (VDR) . Upon binding to VDR, it activates specific pathways that lead to the following outcomes:

  • Inhibition of Parathyroid Hormone (PTH) : this compound reduces PTH synthesis and secretion, which is crucial for managing SHPT in CKD patients .
  • Calcium Homeostasis : It promotes calcium absorption from the gastrointestinal tract and influences calcium metabolism .
  • Anti-inflammatory Effects : Research indicates that this compound may down-regulate inflammatory pathways, enhancing renal protection by inhibiting NF-κB signaling .

Pharmacokinetics

This compound is well absorbed when administered orally or intravenously. In clinical studies, it has shown a peak plasma concentration of approximately 0.13 ng/mL following administration . The pharmacokinetics also suggest a favorable profile in terms of safety and tolerability.

1. Children with CKD

A study involving children aged 10-16 years with stages 3-5 CKD demonstrated that oral this compound significantly reduced intact PTH (iPTH) levels. Key findings include:

  • Reduction in iPTH Levels : 27.8% of children receiving this compound achieved a ≥30% reduction in iPTH compared to none in the placebo group (P = 0.045).
  • Safety Profile : Adverse events were reported more frequently in the placebo group (88.9%) than in the this compound group (38.9%) during treatment .

2. Patients Undergoing Hemodialysis

In patients undergoing hemodialysis, this compound has been associated with improved overall survival rates compared to other vitamin D receptor activators (VDRAs). A meta-analysis revealed:

StudyCountryDesignTreatment RegimenPatientsResults
Teng et alUSACohortThis compound vs Calcitriol29,021 vs 38,378Improved survival with HR = 0.86
Hansen et alDenmarkRCTThis compound vs Alfacalcidol42 vs 38Significant iPTH reduction
Cozzolino et alUKCohortThis compound vs Calcitriol1,630 vs 823Lower PTH levels

This table summarizes findings from various studies that highlight the efficacy of this compound in managing SHPT among hemodialysis patients .

Case Study: Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)

In a clinical trial assessing the addition of this compound to chemotherapy for metastatic PDAC patients, results indicated limited clinical benefit:

  • Response Rate : The overall response rate was recorded at 0%, with a disease control rate of 21.4% at nine weeks.
  • Safety : The treatment was generally well tolerated, although adverse events included thrombocytopenia and anemia .

Comparative Efficacy

A comparative analysis found that this compound not only effectively lowers PTH levels but also offers better overall survival rates than other VDRAs. It demonstrated a pooled hazard ratio of 0.86 for overall survival when compared to alternatives like calcitriol and doxercalciferol .

Propriétés

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHTKRCLCHEA-UBFJEZKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048640
Record name Paricalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paricalcitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.80e-03 g/L
Record name Paricalcitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical andin vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the VDR, which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion., Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical and in vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion.
Record name Paricalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PARICALCITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline powder

CAS No.

131918-61-1
Record name Paricalcitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131918-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paricalcitol [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paricalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paricalcitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R,7E,17β)-17-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethylhex-2-en-1-yl]-9,10-secoestra-5,7-diene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARICALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6702D36OG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PARICALCITOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Paricalcitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paricalcitol
Reactant of Route 2
Paricalcitol
Reactant of Route 3
Paricalcitol
Reactant of Route 4
Paricalcitol
Reactant of Route 5
Paricalcitol
Reactant of Route 6
Paricalcitol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.